molecular formula C17H14ClN3O B12041541 (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone CAS No. 618091-23-9

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone

Cat. No.: B12041541
CAS No.: 618091-23-9
M. Wt: 311.8 g/mol
InChI Key: WVMTWROICRIOGL-UHFFFAOYSA-N
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Description

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone typically involves a multi-step process. One common method is the one-pot, three-component synthesis, which involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in a solvent mixture of water and ethanol at room temperature . This method is efficient and environmentally friendly, as it avoids the use of catalysts and harsh reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-carbonitrile): Similar structure but with a cyano group instead of a methanone group.

    (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-carboxylic acid): Contains a carboxylic acid group instead of a methanone group.

Uniqueness

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methanone groups allows for versatile reactivity and potential therapeutic applications.

Properties

CAS No.

618091-23-9

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C17H14ClN3O/c1-11-2-4-12(5-3-11)16(22)15-10-20-21(17(15)19)14-8-6-13(18)7-9-14/h2-10H,19H2,1H3

InChI Key

WVMTWROICRIOGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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